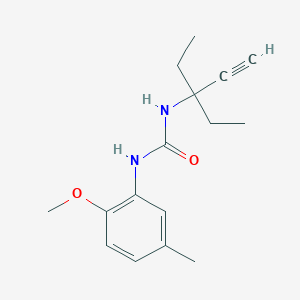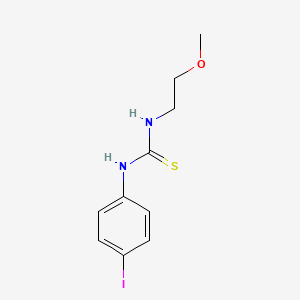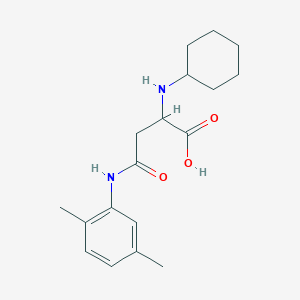
N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-methoxy-5-methylphenyl)urea
描述
N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-methoxy-5-methylphenyl)urea, also known as DMP 777, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
作用机制
The mechanism of action of N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-methoxy-5-methylphenyl)urea 777 is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. Specifically, N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-methoxy-5-methylphenyl)urea 777 has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-methoxy-5-methylphenyl)urea 777 has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the immune response and inflammation.
Biochemical and Physiological Effects:
N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-methoxy-5-methylphenyl)urea 777 has a variety of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. In addition to its effects on COX-2 and NF-κB, N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-methoxy-5-methylphenyl)urea 777 has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes. N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-methoxy-5-methylphenyl)urea 777 has also been found to modulate the activity of certain neurotransmitters and improve cognitive function in animal models.
实验室实验的优点和局限性
One advantage of using N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-methoxy-5-methylphenyl)urea 777 in lab experiments is its broad range of effects, which makes it a useful tool in a variety of research areas. Additionally, N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-methoxy-5-methylphenyl)urea 777 has been shown to have low toxicity and good bioavailability, which makes it a safe and effective compound to use in animal studies. However, one limitation of using N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-methoxy-5-methylphenyl)urea 777 is its relatively high cost compared to other research compounds.
未来方向
There are several future directions for research on N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-methoxy-5-methylphenyl)urea 777. One area of interest is the development of more potent and selective inhibitors of COX-2 and NF-κB, which could have important implications for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to fully understand the mechanism of action of N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-methoxy-5-methylphenyl)urea 777 and its effects on other signaling pathways and enzymes. Finally, more research is needed to investigate the potential therapeutic applications of N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-methoxy-5-methylphenyl)urea 777 in human diseases.
科学研究应用
N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-methoxy-5-methylphenyl)urea 777 has been used in a variety of scientific research applications, including studies of cancer, inflammation, and neurological disorders. In cancer research, N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-methoxy-5-methylphenyl)urea 777 has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In studies of inflammation, N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-methoxy-5-methylphenyl)urea 777 has been found to reduce the production of inflammatory cytokines and inhibit the activation of immune cells. In neurological research, N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-methoxy-5-methylphenyl)urea 777 has been investigated for its potential to protect neurons from damage and improve cognitive function.
属性
IUPAC Name |
1-(3-ethylpent-1-yn-3-yl)-3-(2-methoxy-5-methylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-6-16(7-2,8-3)18-15(19)17-13-11-12(4)9-10-14(13)20-5/h1,9-11H,7-8H2,2-5H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLVUNRJRWMPOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#C)NC(=O)NC1=C(C=CC(=C1)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Ethylpent-1-yn-3-yl)-3-(2-methoxy-5-methylphenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[1-benzoyl-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-1-naphthyl acetate](/img/structure/B4117809.png)

![2-[2-(4-biphenylyloxy)propanoyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4117812.png)
![N~2~-[2-(dimethylamino)ethyl]-N~4~-(2-methylphenyl)asparagine](/img/structure/B4117820.png)

![N-[4-(aminosulfonyl)phenyl]-2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B4117837.png)

![N-(4-chlorobenzyl)-2-[(4-ethoxyphenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4117858.png)
![N~2~-[(1-benzyl-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)acetyl]-L-valinamide](/img/structure/B4117864.png)
![1-(1-cyclohexen-1-ylacetyl)-4-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]piperidine](/img/structure/B4117870.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]-N'-(4-nitrophenyl)urea](/img/structure/B4117873.png)
![methyl 3-chloro-6-{[(1,2,3,4-tetrahydro-1-naphthalenylamino)carbonothioyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B4117885.png)
![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-[({2-[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4117891.png)
![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea](/img/structure/B4117904.png)